1,9-Dibromo-dibenzofuran
CAS No.: 617707-29-6
Cat. No.: VC8127604
Molecular Formula: C12H6Br2O
Molecular Weight: 325.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 617707-29-6 |
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Molecular Formula | C12H6Br2O |
Molecular Weight | 325.98 g/mol |
IUPAC Name | 1,9-dibromodibenzofuran |
Standard InChI | InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H |
Standard InChI Key | FOKJZGMETCVSDJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br |
Canonical SMILES | C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The molecular formula of 1,9-dibromo-dibenzofuran is C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol . Key spectral and structural data include:
Property | Value | Source |
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IUPAC Name | 1,9-dibromodibenzofuran | |
SMILES | BrC1=C(C2=C(C=C1)OC3=CC=CC=C23)Br | |
InChIKey | FOKJZGMETCVSDJ-UHFFFAOYSA-N | |
Retention Index (RTX-5) | 2182 |
Spectral Data
Chromatographic analyses using non-polar columns (e.g., RTX-5) reveal a retention index of 2182 under programmed temperature conditions (170–320°C) . Mass spectrometry confirms a molecular ion peak at m/z 325.98 .
Synthesis and Derivatives
Synthetic Routes
1,9-Dibromo-dibenzofuran is typically synthesized via halogenation of dibenzofuran. A common method involves electrophilic bromination using bromine in the presence of Lewis acids . Alternative pathways include:
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Friedel-Crafts Bromination: Dibenzofuran reacts with bromine and AlCl₃ to yield mono- or di-brominated derivatives, depending on stoichiometry .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling has been employed to introduce bromine at specific positions .
Key Derivatives
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7,9-Dibromo-dihydrodibenzofuran: A reduced analog showing potent inhibition of casein kinase 2 (CK2) with IC₅₀ = 5.8 nM .
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2,8-Dimethoxy-1,9-dibromo-dibenzofuran: A methoxy-substituted derivative used in organic electronics .
Pharmacological Applications
Casein Kinase 2 (CK2) Inhibition
1,9-Dibromo-dibenzofuran derivatives exhibit remarkable CK2 inhibitory activity. In a 2024 study, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one demonstrated:
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Selective binding via π-halogen interactions with Phe113 in the CK2 active site .
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Cell membrane permeability in LNCaP prostate cancer cells, reducing intracellular CK2 activity by >90% .
Structure-Activity Relationships (SAR)
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Halogen Positioning: Bromine at positions 7 and 9 enhances binding affinity due to hydrophobic and halogen-bonding interactions .
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Hydroxy Groups: 8-Hydroxy substitution improves solubility and pharmacokinetics .
Toxicological and Environmental Profile
Acute and Chronic Toxicity
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Low Acute Toxicity: Rats exposed to 0.025–0.4% dibenzofuran in diet showed no adverse effects over 200 days .
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PBDF-Specific Risks: Brominated analogs may bind the aryl hydrocarbon receptor (AhR), triggering oxidative stress and endocrine disruption .
Regulatory Status
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Listed under the U.S. Clean Air Act as a hazardous air pollutant .
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Prioritized by the Agency for Toxic Substances and Disease Registry (ATSDR) for toxicological profiling .
Environmental Impact and Analysis
Environmental Persistence
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Bioaccumulation Potential: Log Kₒw ≈ 6.2, indicating high lipophilicity and bioaccumulation in aquatic organisms .
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Degradation: Resistant to microbial breakdown, with half-lives exceeding 100 days in soil .
Analytical Methods
Technique | Application | Detection Limit |
---|---|---|
HRGC/HRMS | Congener-specific analysis | 0.1 pg/g |
HPLC-UV | Quantification in biological samples | 1 ng/mL |
Capillary Electrophoresis | Kinase inhibition assays | 10 nM |
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